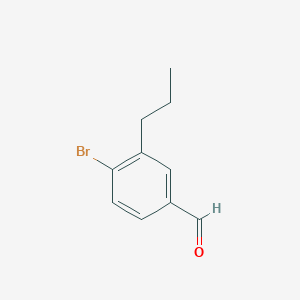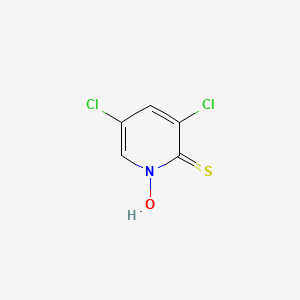
2-Pyridinethiol,3,5-dichloro-,1-oxide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) is a chemical compound with the molecular formula C5H3Cl2NOS and a molecular weight of 196.05 It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 3 and 5 positions, a thiol group at the 2 position, and an oxide group at the 1 position
Méthodes De Préparation
One common method involves the reaction of 3,5-dichloropyridine with thiourea, followed by oxidation to introduce the oxide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxide group can be reduced under specific conditions.
Substitution: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) involves its interaction with molecular targets through its thiol and oxide groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) can be compared with other pyridine derivatives, such as:
Pyridine,3,5-dichloro-,1-oxide: Similar structure but lacks the thiol group.
2-Pyridinethiol,1-oxide: Similar structure but lacks the chlorine atoms at the 3 and 5 positions.
The presence of both chlorine atoms and the thiol group in 2-Pyridinethiol,3,5-dichloro-,1-oxide (9CI) makes it unique and potentially more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C5H3Cl2NOS |
|---|---|
Poids moléculaire |
196.05 g/mol |
Nom IUPAC |
3,5-dichloro-1-hydroxypyridine-2-thione |
InChI |
InChI=1S/C5H3Cl2NOS/c6-3-1-4(7)5(10)8(9)2-3/h1-2,9H |
Clé InChI |
KHKHUQNOBOMYHC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=S)N(C=C1Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


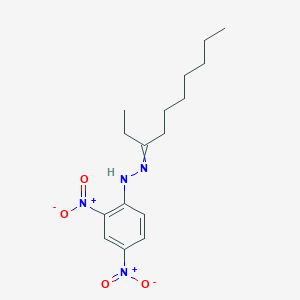
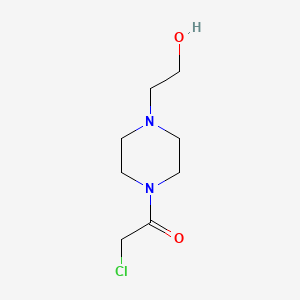
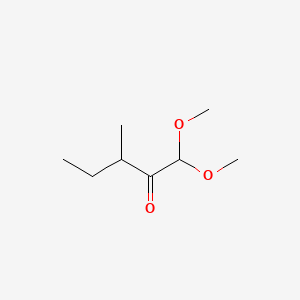
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
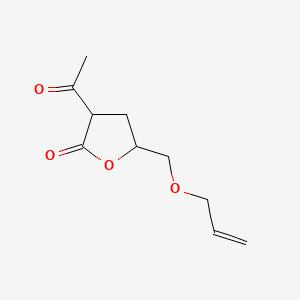
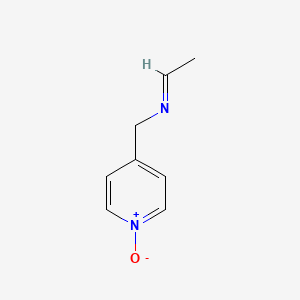
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
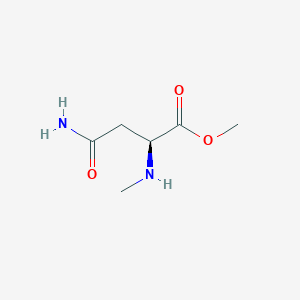
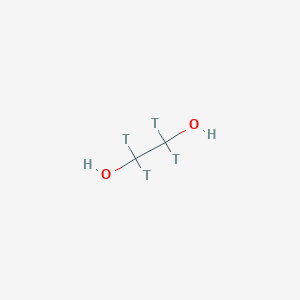
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
